molecular formula C5H4BrMgN B3116763 C5H4BrMgN CAS No. 21970-13-8

C5H4BrMgN

Cat. No.: B3116763
CAS No.: 21970-13-8
M. Wt: 182.30 g/mol
InChI Key: AJECZOAMLZFBIN-UHFFFAOYSA-M
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Description

2-Pyridylmagnesium bromide is a Grignard reagent with the molecular formula C₅H₄NMgBr and an average molecular weight of 185.35 g/mol (monoisotopic mass: 183.94 g/mol). It is typically supplied as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF) . The pyridyl group introduces a nitrogen atom into the aromatic ring, which influences its electronic and steric properties. This reagent is widely used in organic synthesis to introduce pyridyl moieties into target molecules, particularly in pharmaceuticals and agrochemicals. Its stability and reactivity are modulated by the coordinating ability of the pyridyl nitrogen with magnesium, enhancing solubility in etheral solvents .

Properties

IUPAC Name

magnesium;2H-pyridin-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJECZOAMLZFBIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=N[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447197
Record name SCHEMBL157535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21970-13-8
Record name SCHEMBL157535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyridylmagnesium bromide is typically prepared by the reaction of 2-bromopyridine with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:

C5H4BrN+MgC5H4BrMgN\text{C}_5\text{H}_4\text{BrN} + \text{Mg} \rightarrow \text{C}_5\text{H}_4\text{BrMgN} C5​H4​BrN+Mg→C5​H4​BrMgN

Industrial Production Methods

In industrial settings, the preparation of 2-Pyridylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Pyridylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in organic compounds.

    Coupling Reactions: It participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides are often used in substitution reactions.

    Catalysts: Palladium or nickel catalysts are used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Pyridines: Resulting from substitution reactions.

    Biaryl Compounds: Produced in coupling reactions.

Scientific Research Applications

2-Pyridylmagnesium bromide is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Pyridylmagnesium bromide involves the formation of a nucleophilic carbon-magnesium bond. This bond allows the compound to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and electronic distinctions between 2-pyridylmagnesium bromide and analogous Grignard reagents:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Electronic Effect Solvent/Concentration
2-Pyridylmagnesium bromide C₅H₄NMgBr 185.35 Pyridyl (N-heteroaromatic) Electron-withdrawing (due to N) 0.25 M in 2-MeTHF/THF
Phenylmagnesium bromide C₆H₅MgBr 181.32 Phenyl Neutral 1–3 M in THF/Et₂O
2-Biphenylmagnesium bromide C₁₂H₉BrMg 257.41 Biphenyl Mildly electron-donating (conjugated) Not specified
Furan-2-ylmagnesium bromide C₄H₃OMgBr 171.28 Furan (O-heteroaromatic) Electron-withdrawing (due to O) Not specified
(2-Chlorophenyl)magnesium bromide C₆H₄ClMgBr 215.76 2-Chlorophenyl Electron-withdrawing (Cl) Not specified

Key Observations :

  • Electron-withdrawing groups (e.g., pyridyl, furyl, Cl) reduce nucleophilicity compared to phenyl or biphenyl derivatives. However, the pyridyl nitrogen’s coordination to magnesium enhances stability in polar solvents like 2-MeTHF .
  • Steric hindrance is minimal in pyridyl derivatives compared to bulky biphenyl or substituted aryl groups (e.g., 3-Fluoro-4-methoxyphenylmagnesium bromide) .
Reaction with Carbonyl Compounds
  • 2-Pyridylmagnesium bromide reacts with aldehydes/ketones to yield pyridyl-substituted alcohols. Its moderate nucleophilicity (due to electron withdrawal) requires longer reaction times compared to phenylmagnesium bromide but avoids over-addition side reactions .
  • Phenylmagnesium bromide exhibits faster kinetics in carbonyl additions but may require low temperatures to suppress undesired enolate formation .
  • Furan-2-ylmagnesium bromide is less stable than pyridyl analogs due to furan’s lower aromatic stability, often requiring strictly anhydrous conditions .
Cross-Coupling Reactions
  • Pyridyl Grignards are pivotal in Kumada couplings to synthesize biaryl pyridines, whereas biphenyl derivatives (e.g., 2-Biphenylmagnesium bromide) are used to construct extended π-systems in materials chemistry .

Stability and Handling

  • 2-Pyridylmagnesium bromide solutions in 2-MeTHF show superior moisture resistance compared to THF-based formulations, reducing decomposition risks .
  • Phenylmagnesium bromide in diethyl ether is highly moisture-sensitive, necessitating rigorous inert atmospheres .
  • Halogenated analogs (e.g., (2-Chlorophenyl)magnesium bromide) are prone to Mg–C bond cleavage under acidic conditions, limiting their use in protic media .

Biological Activity

2-Pyridylmagnesium bromide is an organomagnesium compound that serves as a Grignard reagent, widely utilized in organic synthesis. Its biological activity has been explored primarily in the context of its reactivity in cross-coupling reactions and its potential application in drug development. This article reviews the current understanding of the biological activity of 2-pyridylmagnesium bromide, including its synthesis, applications, and relevant case studies.

Synthesis and Properties

2-Pyridylmagnesium bromide is synthesized by the reaction of 2-bromopyridine with magnesium in an anhydrous ether solvent. The compound is characterized by its high reactivity, particularly as a nucleophile in various coupling reactions. Its molecular formula is C5H4BrMgN\text{C}_5\text{H}_4\text{BrMgN}, and it is known to be flammable and corrosive, necessitating careful handling in laboratory settings .

Table 1: Properties of 2-Pyridylmagnesium Bromide

PropertyValue
Molecular FormulaC₅H₄BrMgN
Molecular Weight194.33 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in THF
Safety ClassificationFlammable, Corrosive

Reactivity in Cross-Coupling Reactions

The primary biological activity of 2-pyridylmagnesium bromide stems from its role as a nucleophile in cross-coupling reactions. It has been used effectively to synthesize various biologically active compounds, including cytochalasan analogues, which have shown cytotoxic activity against cancer cell lines.

Case Study: Synthesis of Cytochalasan Analogues

A study investigated the use of 2-pyridylmagnesium bromide in the synthesis of cytochalasan analogues. The researchers optimized reaction conditions to improve yields and selectivity. The results indicated that the introduction of aryl groups via cross-coupling reactions significantly enhanced the cytotoxic properties of the resulting compounds against human melanoma cells .

Table 2: Optimization Results for Cytochalasan Synthesis

EntryReagent (eq.)CatalystTemperatureTimeNMR Ratio (20:21:22)
12.6Co(acac)₃55 °C24 h62:13:25
24.0Co(acac)₃RT22 h67:11:22
37.7Fe(acac)₃0 °C to RT4.5 h0:62:38

The study highlighted that adjustments in temperature and catalyst choice were crucial for achieving optimal yields and minimizing byproduct formation .

Pharmacological Implications

The ability of compounds synthesized using 2-pyridylmagnesium bromide to exhibit cytotoxic effects suggests potential applications in pharmacology. Further investigation into the pharmacokinetics and bioavailability of these compounds is warranted to assess their viability as therapeutic agents.

Q & A

What are the critical considerations for handling 2-Pyridylmagnesium bromide to ensure reaction reproducibility and safety?

2-Pyridylmagnesium bromide, like other Grignard reagents, is highly moisture- and oxygen-sensitive. Reactions must be conducted under inert atmospheres (e.g., argon or nitrogen) using anhydrous solvents such as THF. Proper quenching with dry ice or isopropanol is essential to avoid exothermic reactions. Storage should prioritize airtight containers with desiccants and refrigeration to minimize decomposition .

How can researchers characterize the purity and concentration of 2-Pyridylmagnesium bromide solutions?

Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) is a reliable method to determine concentration. Titration with iodine or D2O hydrolysis followed by GC-MS analysis can validate reactivity and purity. For impurity profiling, HPLC coupled with UV-vis detection aligns with pharmaceutical-grade standards, as outlined in USP protocols for related organomagnesium compounds .

What experimental strategies can mitigate side reactions when using 2-Pyridylmagnesium bromide in nucleophilic additions?

Side reactions like protonolysis or over-addition can be minimized by controlling reaction temperature (maintained at 0–5°C) and employing slow electrophile addition. Pre-complexation with Lewis acids (e.g., ZnCl₂) may enhance selectivity. Solvent choice (e.g., THF vs. diethyl ether) also influences reaction kinetics and byproduct formation .

How do variations in solvent systems affect the reactivity of 2-Pyridylmagnesium bromide in cross-coupling reactions?

THF, a coordinating solvent, stabilizes the Grignard reagent through solvation of Mg²⁺, enhancing nucleophilicity. Non-coordinating solvents like toluene may reduce reactivity but improve compatibility with hydrophobic substrates. Solvent polarity adjustments can modulate reaction rates and selectivity, as demonstrated in analogous benzylmagnesium bromide studies .

What are the best practices for storing 2-Pyridylmagnesium bromide to maintain its stability over extended periods?

Store in flame-sealed ampules under inert gas at –20°C. Avoid exposure to light and moisture by using amber glass vials with PTFE-lined caps. Periodic titration or NMR analysis is recommended to monitor decomposition, particularly if stored beyond one month .

How can researchers address contradictions in literature regarding the optimal stoichiometry of 2-Pyridylmagnesium bromide in specific reactions?

Systematic stoichiometric screens (e.g., 1–3 equivalents) under standardized conditions (temperature, solvent, electrophile) can identify optimal ratios. Kinetic profiling via in situ FTIR or calorimetry may reveal intermediate formation or side reactions. Cross-referencing with computational models (DFT) can rationalize electronic effects influencing stoichiometric requirements .

What advanced spectroscopic techniques are employed to study the reaction mechanisms involving 2-Pyridylmagnesium bromide?

In situ NMR spectroscopy at low temperatures (–40°C) captures transient intermediates. X-ray crystallography of stabilized adducts (e.g., with TMEDA) elucidates structural motifs. Operando Raman spectroscopy tracks real-time bond formation, while DFT simulations model transition states and regioselectivity trends .

What methodologies are recommended for scaling up reactions involving 2-Pyridylmagnesium bromide while maintaining safety and efficiency?

Use jacketed reactors with precise temperature control (–10 to 25°C) and automated syringe pumps for controlled reagent addition. Implement inline IR or PAT (Process Analytical Technology) to monitor reaction progress. Safety protocols include pressure-relief valves and secondary containment for spill control, as detailed in SDS guidelines for analogous Grignard reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C5H4BrMgN
Reactant of Route 2
C5H4BrMgN

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.